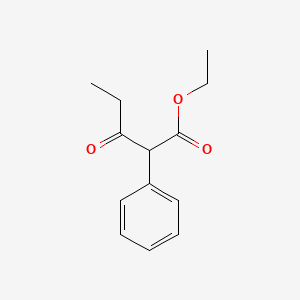

Ethyl 3-oxo-2-phenylpentanoate

Description

Contextualization of Beta-Keto Esters in Synthetic Organic Chemistry

Beta-keto esters are a significant class of organic compounds that serve as crucial building blocks for the synthesis of more complex molecules. google.comrsc.org Their utility stems from the presence of both electrophilic and nucleophilic centers within the same molecule, allowing for a wide range of chemical transformations. researchgate.net These compounds are key intermediates in the production of various pharmaceuticals, agrochemicals, and natural products. rsc.org

The reactivity of β-keto esters is largely attributed to the acidity of the α-proton (the hydrogen atom on the carbon between the two carbonyl groups), which can be easily removed by a base to form a stabilized enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. Additionally, the two carbonyl groups provide sites for nucleophilic attack and other modifications. nih.gov

Common reactions involving β-keto esters include:

Alkylation

Acylation

Decarboxylation

Condensation reactions (e.g., Claisen condensation) researchgate.net

Cyclization reactions

The versatility of β-keto esters makes them indispensable tools for synthetic chemists to construct complex molecular architectures. organic-chemistry.org

Significance of Chirality in Analogous Structures

Chirality, or the "handedness" of a molecule, is a critical concept in medicinal chemistry and materials science. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Therefore, the ability to synthesize a specific enantiomer of a compound is of paramount importance.

In the context of β-keto esters, the carbon atom at the α-position can be a stereocenter if it is substituted with two different groups. The asymmetric synthesis of chiral β-keto esters and their derivatives is a major focus of research. researchgate.net These chiral building blocks are used to produce enantiomerically pure pharmaceuticals and other biologically active molecules. google.comnih.gov

Various methods have been developed for the enantioselective synthesis of chiral molecules derived from β-keto esters, including:

Enzyme-catalyzed reductions: Using whole-cell biocatalysts or isolated enzymes to reduce the ketone group to a specific stereoisomer of the corresponding alcohol. nih.govbohrium.com

Asymmetric hydrogenation: Employing chiral metal catalysts to achieve enantioselective reduction of the ketone. nih.gov

Organocatalysis: Utilizing small organic molecules as catalysts to control the stereochemical outcome of reactions involving β-keto esters. acs.orgacs.org

The development of these stereoselective methods has significantly advanced the synthesis of complex chiral molecules.

Overview of the Research Landscape for Ethyl 3-oxo-2-phenylpentanoate and Related Compounds

Research on this compound and its analogs primarily focuses on their synthesis and application as intermediates in organic synthesis. Studies have explored various synthetic routes to this class of compounds, including Brønsted acid-catalyzed reactions of carbonyl compounds with ethyl diazoacetate. acs.org

A significant area of investigation involves the transformation of these β-keto esters into other valuable compounds. For instance, research has demonstrated the conversion of similar compounds, like ethyl 3-oxo-2-phenylbutyrate, into phenylacetone (B166967) (P2P), a precursor for other chemical syntheses. researchgate.net

Furthermore, the reactivity of the functional groups in these molecules has been explored. The ketone can be reduced to a hydroxyl group, and the ester can undergo hydrolysis or transesterification. vulcanchem.com The phenyl group can also participate in various aromatic substitution reactions. vulcanchem.com

The table below summarizes some key properties and identifiers for this compound and a related compound.

| Property | This compound | Ethyl 3-oxo-2-phenylbutanoate |

| Molecular Formula | C₁₃H₁₆O₃ | C₁₂H₁₄O₃ chemsynthesis.com |

| Molecular Weight | 220.26 g/mol vulcanchem.com | 206.241 g/mol chemsynthesis.com |

| CAS Number | Not explicitly found | 5413-05-8 chemsynthesis.com |

| Boiling Point | Not reported | 140-144 °C (10 mmHg) chemsynthesis.com |

| Density | 1.1–1.2 g/cm³ (estimated) vulcanchem.com | 1.085 g/mL chemsynthesis.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 3-oxo-2-phenylpentanoate |

InChI |

InChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |

InChI Key |

BHZOYDWMQNKDNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Oxo 2 Phenylpentanoate

Classical Approaches to Beta-Keto Ester Synthesis

Classical methods for forming the β-keto ester functionality have long been established, primarily relying on the chemistry of ester enolates.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules to form a β-keto ester. The standard mechanism involves the deprotonation of an ester at the α-position by a strong base (typically an alkoxide, like sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the desired β-keto ester.

For the specific synthesis of ethyl 3-oxo-2-phenylpentanoate, a mixed (or "crossed") Claisen condensation would be required. This would theoretically involve the reaction between ethyl phenylacetate (B1230308) and ethyl propionate. However, controlling the selectivity in mixed Claisen condensations can be challenging. A more viable strategy involves the acylation of the enolate derived from ethyl phenylacetate with a propanoylating agent, such as propanoyl chloride, in the presence of a suitable base. This approach directs the bond formation to yield the target structure. The reactivity of the α-hydrogen in ethyl phenylacetate is enhanced by the phenyl group, facilitating enolate formation. wordpress.com

Another related classical approach is the alkylation of an active methylene (B1212753) compound like ethyl acetoacetate. wordpress.com For a related compound, ethyl 3-oxo-5-phenylpentanoate, a synthetic route involves the formation of the dianion of ethyl acetoacetate, followed by alkylation with benzyl (B1604629) chloride. prepchem.com This highlights the versatility of enolate chemistry in constructing substituted β-keto esters.

A powerful alternative to classical condensation reactions for synthesizing β-keto esters is the reaction of carbonyl compounds with diazoacetates, often mediated by a catalyst. mdpi.com This method can offer milder reaction conditions and different selectivity profiles.

The reaction between ketones and ethyl diazoacetate (EDA) can be effectively catalyzed by Brønsted acids to produce β-keto esters. acs.orgresearchgate.net A comprehensive study demonstrated that using HBF₄·OEt₂ as a catalyst facilitates the synthesis of a wide array of 3-oxo-esters from various ketones and aldehydes through a 1,2-migratory insertion pathway. acs.orgacs.org

Specifically, the synthesis of this compound was achieved by reacting propiophenone (B1677668) with ethyl diazoacetate in the presence of HBF₄·OEt₂. acs.org This reaction proceeds via a 1,2-aryl shift mechanism, where the phenyl group from the propiophenone migrates.

Table 1: Brønsted Acid-Catalyzed Synthesis of this compound and Related Esters Data sourced from a study on the reactions of carbonyl compounds with ethyl diazoacetate. acs.orgacs.org

| Starting Ketone | Product | Yield (%) |

| Propiophenone | This compound | 68 |

| Acetophenone | Ethyl 3-oxo-2-phenylbutanoate | 68 |

This method avoids the use of strong bases, making it compatible with a broader range of functional groups. vulcanchem.com The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) at or below room temperature. thieme-connect.com

The reaction of carbonyl compounds with diazoacetates in the presence of an acid catalyst proceeds through a mechanism involving the initial formation of a diazonium adduct, followed by the loss of dinitrogen to generate a key intermediate. This intermediate then undergoes a 1,2-migratory shift of a substituent (aryl, alkyl, or hydride) from the carbonyl carbon to the adjacent carbon, resulting in the final β-keto ester product. acs.orgmdpi.com

The chemoselectivity of this rearrangement, which dictates which group migrates, is a critical aspect of these reactions. lookchem.com In the Brønsted acid-catalyzed reaction of aryl-alkyl ketones with ethyl diazoacetate, a strong preference for 1,2-aryl migration is observed. acs.org For instance, the reaction of propiophenone (ethyl phenyl ketone) exclusively yields the aryl-migrated product, this compound, with no evidence of ethyl group migration. acs.org Similarly, aryl-methyl ketones consistently produce only the aryl-migrated products. acs.orgresearchgate.net

The migratory aptitude generally follows the order: aryl > alkyl > hydride. However, the choice of catalyst can significantly influence this preference. While Brønsted acids favor aryl migration, certain transition metal catalysts can promote hydride or alkyl shifts. pku.edu.cn For example, studies using rhodium(II) catalysts in the decomposition of related diazoketamines showed that while aryl migration is dominant, the nature of the rhodium catalyst's ligands can slightly alter the ratio of aryl to hydride migration products. pku.edu.cn The predominance of the 1,2-aryl shift in the Brønsted acid-catalyzed synthesis of this compound is consistent with the formation of a more stable cationic intermediate, such as a "bridged" phenonium ion, during the rearrangement step. pku.edu.cn

Reactions Involving Carbonyl Compounds and Diazoacetates

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

The creation of chiral centers with high stereocontrol is a primary goal of modern organic synthesis. For derivatives of this compound, biocatalytic methods have emerged as a powerful strategy.

Biocatalytic asymmetric reduction of prochiral ketones is an environmentally friendly and highly effective method for producing enantiomerically pure alcohols. researchgate.netfrontiersin.org This strategy is applied to the synthesis of chiral β-hydroxy esters, which are valuable building blocks, by reducing the corresponding β-keto esters. nih.govacgpubs.org

While the direct enantioselective synthesis of this compound is complex, the stereoselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, has been extensively studied. bohrium.com In this work, the prochiral ketone was reduced using a variety of whole-cell biocatalysts to access both (R)- and (S)-enantiomers of the corresponding β-hydroxy ester with high enantiomeric excess (ee). bohrium.com

The process involves screening a library of microorganisms (wild-type or those containing recombinant dehydrogenases) to find catalysts that exhibit high activity and stereoselectivity for the target substrate. nih.govbohrium.com These whole-cell systems have the advantage of containing the necessary oxidoreductase enzymes and cofactor regeneration systems (e.g., using glucose or isopropanol (B130326) as a co-substrate) required for the reduction. nih.govnih.gov

Table 2: Biocatalytic Reduction of Ethyl 3-oxo-5-phenylpentanoate Data sourced from a study on the enantioselective reduction with whole-cell biocatalysts. bohrium.com

| Biocatalyst (Microorganism) | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| Rhodococcus ruber | (R) | >99 | >99 |

| Lactobacillus kefir | (S) | >99 | >99 |

These biocatalytic approaches provide a highly efficient route to chiral β-hydroxy esters derived from prochiral β-keto esters, demonstrating the potential for creating stereochemically rich derivatives related to the title compound. bohrium.com

Biocatalytic Reduction Strategies for Prochiral Ketones

Whole-Cell Biocatalysts in Enantioselective Reduction

The enantioselective reduction of the related compound, ethyl 3-oxo-5-phenylpentanoate, has been successfully achieved using whole-cell biocatalysts. bohrium.comresearchgate.net In a screening of a wide array of microorganisms, several wild-type strains were identified as effective catalysts for this transformation. bohrium.com These whole-cell systems are advantageous as they provide the necessary enzymes and cofactors in their natural cellular environment. The reduction of the prochiral ketone yields the corresponding ethyl 3-hydroxy-5-phenylpentanoate, a valuable chiral secondary alcohol. bohrium.comresearchgate.net Notably, different microorganisms were found to produce different enantiomers of the product with varying yields and enantiomeric excesses, highlighting the diversity of biocatalytic options available. bohrium.com For instance, one study identified suitable wild-type whole-cell catalysts that could reduce the sterically demanding ketone with high efficiency. bohrium.com

Optimization of Cofactor Recycling Systems in Bioreductions

A critical aspect of biocatalytic reductions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed during the reaction. bohrium.comfrontiersin.org To make the process economically viable, efficient cofactor recycling systems are essential. bohrium.com In the bioreduction of ethyl 3-oxo-5-phenylpentanoate, systems such as glucose/glucose dehydrogenase and the use of a co-substrate like 2-propanol have been employed to regenerate the necessary cofactor. bohrium.com The optimization of these recycling systems, including the amount of 2-propanol, has been shown to significantly impact the enantiomeric excess of the resulting hydroxy ester, with some optimizations leading to excellent enantiomeric excesses of up to 99%. bohrium.comresearchgate.netuni-graz.at The ability of certain microorganisms to achieve high enantiomeric excess was found to be dependent on the specific cofactor and recycling system used. bohrium.com

Stereocomplementary Strains for Accessing Both Enantiomers

A significant advantage of biocatalysis is the ability to access both enantiomers of a chiral product by selecting appropriate biocatalysts. In the reduction of ethyl 3-oxo-5-phenylpentanoate, screening of a diverse collection of microorganisms led to the identification of stereocomplementary strains. bohrium.comresearchgate.netuni-graz.at This means that specific microorganisms were found that could selectively produce either the (R)- or the (S)-enantiomer of ethyl 3-hydroxy-5-phenylpentanoate with high optical purity. bohrium.com This stereodivergence is a powerful tool for synthetic chemists, allowing for the targeted synthesis of the desired enantiomer. For example, a two-alcohol dehydrogenase (ADH) system has been developed to achieve complete stereoinversion of chiral secondary alcohols, where one ADH oxidizes one enantiomer to the ketone, and a second, stereocomplementary ADH reduces the ketone to the opposite enantiomer. nih.gov

Chemical Catalysis Approaches

In addition to biocatalysis, traditional chemical catalysis, particularly using transition metals, provides robust methods for the asymmetric synthesis of chiral molecules.

Application of Chiral Ligand-Metal Complexes (e.g., BINAP-Ru(II))

Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation reactions. The BINAP-Ru(II) complex is a well-established and highly effective catalyst for the asymmetric hydrogenation of various functional groups, including β-keto esters. researchgate.netnobelprize.orgsigmaaldrich.cn This catalytic system has been successfully applied to the hydrogenation of α- and β-oxo esters, yielding the corresponding α- and β-hydroxy esters with high optical and chemical yields. researchgate.net The versatility of BINAP-based ligands is demonstrated by their successful use in a wide array of asymmetric reactions. sigmaaldrich.cn The development of chiral phosphine-functionalized polyether ionic liquids incorporating BINAP has further enhanced the recyclability and efficiency of these catalysts in the asymmetric hydrogenation of β-keto esters. nih.gov

Table 1: Performance of a Chiral Phosphine-Functionalized Polyether Ionic Liquid (CPF-PIL) in Asymmetric Hydrogenation of a Model β-Keto Ester

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl acetoacetate | Quantitative | 97 |

Data sourced from a study on recyclable chiral phosphine-functionalized polyether ionic liquids. nih.gov

Chemoenzymatic Synthetic Routes for Chiral Alcohols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.govresearchgate.net This approach often involves a chemical step to create a substrate that is then acted upon by an enzyme to introduce chirality. For the synthesis of chiral alcohols, a common strategy is the enzymatic reduction of a prochiral ketone. mdpi.com For instance, the chemoenzymatic synthesis of biologically active heterocycles has utilized the enantioselective reduction of carbonyl compounds catalyzed by various alcohol dehydrogenases. nih.gov This strategy has also been applied to the synthesis of chiral intermediates for pharmaceuticals, such as the antiepileptic drug brivaracetam, where a key step is the lipase-catalyzed resolution of a 2-substituted primary alcohol. core.ac.uk

Asymmetric Reformatsky Reactions in the Synthesis of Related Beta-Hydroxy Esters

The Reformatsky reaction is a classic organic reaction that forms β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The development of asymmetric versions of this reaction allows for the enantioselective synthesis of these valuable chiral building blocks. Chiral ligands, such as bisoxazolidine, can be used to catalyze the asymmetric Reformatsky reaction between aldehydes and ethyl iodoacetate, producing ethyl 3-hydroxy-3-(4-aryl)propanoates in high yields and good enantiomeric excesses. acs.orgresearchgate.net While aromatic aldehydes generally give good results, the enantioselectivity with aliphatic aldehydes is often lower. acs.orgresearchgate.net The reaction can also be mediated by other metals and has been extended to various electrophiles beyond aldehydes and ketones. wikipedia.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 3-oxo-5-phenylpentanoate |

| Ethyl 3-hydroxy-5-phenylpentanoate |

| 2-propanol |

| NADH |

| NADPH |

| (R)-ethyl 3-hydroxy-5-phenylpentanoate |

| (S)-ethyl 3-hydroxy-5-phenylpentanoate |

| BINAP |

| Methyl acetoacetate |

| Ethyl iodoacetate |

| Ethyl 3-hydroxy-3-(4-aryl)propanoates |

Multi-Step Synthetic Strategies Incorporating this compound Precursors

Complex organic molecules are often assembled through sequential reactions that build up the final structure step-by-step. For this compound, such strategies may involve the initial formation of a carbon skeleton that is subsequently modified to yield the target compound. Key bond-forming reactions and functional group interconversions are central to these multi-step approaches.

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. In the context of synthesizing precursors for this compound, a Michael addition could be envisioned as a key step in assembling the core carbon framework. This approach typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

One plausible multi-step strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester. For instance, the reaction of stannyl (B1234572) ketone enolates with α,β-unsaturated esters, catalyzed by a species like tetrabutylammonium (B224687) bromide, represents a general methodology for creating 1,5-dicarbonyl compounds, which are versatile precursors to β-keto esters. acs.org The reaction proceeds via the formation of a tin enolate which then adds to the Michael acceptor. acs.org While a specific application to produce this compound is not widely documented, the general principles can be applied to construct a hypothetical pathway.

A theoretical pathway could involve the following steps:

Formation of a Michael Acceptor : Synthesis of an appropriate α,β-unsaturated precursor.

Conjugate Addition : A Michael addition reaction to form a key C-C bond, creating a 1,5-dicarbonyl intermediate or a related structure.

Functional Group Manipulation : Subsequent chemical transformations, such as oxidation, reduction, or cyclization followed by ring-opening, to convert the intermediate into the final this compound structure.

The conditions for Michael additions are highly variable, depending on the specific donor and acceptor used. A summary of typical reactants and conditions is presented below.

Table 1: Illustrative Conditions for Michael Addition Reactions

| Parameter | Details | Purpose |

|---|---|---|

| Michael Donor | Enolates (e.g., silyl, stannyl), organocuprates | The nucleophile that adds to the unsaturated system. |

| Michael Acceptor | α,β-Unsaturated esters or ketones | The electrophile that accepts the nucleophilic attack. |

| Catalyst/Promoter | Lewis acids, bases, or salts (e.g., n-Bu₄NBr) | To activate the substrate and facilitate the reaction. acs.org |

| Solvent | Aprotic solvents (e.g., THF, Et₂O) | To dissolve reactants and facilitate the reaction medium. acs.org |

| Temperature | -78 °C to room temperature | To control the rate and selectivity of the reaction. |

This type of multi-step sequence, where a Michael addition establishes the core structure followed by further modifications, represents a versatile, albeit potentially lengthy, approach to complex targets like this compound.

An alternative synthetic strategy involves the formation of the precursor carboxylic acid, 3-oxo-2-phenylpentanoic acid, followed by its esterification to yield the final ethyl ester product. This approach separates the construction of the β-keto acid skeleton from the introduction of the ethyl ester group.

A significant challenge with this method is the inherent instability of β-keto acids, which are prone to decarboxylation (loss of CO₂) upon heating. researchgate.net Therefore, the synthesis and subsequent esterification of 3-oxo-2-phenylpentanoic acid must be conducted under mild conditions to preserve the β-keto acid moiety.

The synthesis of the precursor acid could potentially be achieved through the controlled hydrolysis of a more stable ester derivative, such as a tert-butyl ester, under mild acidic conditions. Once the 3-oxo-2-phenylpentanoic acid is obtained, it can be converted to this compound via several esterification methods.

Fischer Esterification is a classic method involving the reaction of the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. To avoid decarboxylation of the substrate, this reaction would need to be performed at low temperatures for an extended period.

Table 2: General Conditions for Fischer Esterification of β-Keto Acids

| Parameter | Details | Purpose |

|---|---|---|

| Substrate | 3-Oxo-2-phenylpentanoic acid | The carboxylic acid to be esterified. |

| Reagent | Ethanol (often used as solvent) | The alcohol that forms the ethyl ester. |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl, TsOH) | To protonate the carbonyl oxygen and activate the acid. |

| Temperature | Low to moderate (e.g., 0 °C to 40 °C) | To prevent acid-catalyzed decarboxylation of the β-keto acid. |

| Workup | Neutralization, extraction | To isolate the final ester product from the reaction mixture. |

Other mild esterification techniques could also be employed, such as reaction with diazoethane (B72472) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with ethanol. These methods often proceed at room temperature or below, making them suitable for thermally sensitive substrates. The choice of method depends on the desired scale, available reagents, and the need to maximize the yield by preventing decomposition of the starting material.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Oxo 2 Phenylpentanoate

Fundamental Reactivity of the Beta-Keto Ester Moiety

The core reactivity of ethyl 3-oxo-2-phenylpentanoate stems from its beta-keto ester functionality. The electron-withdrawing nature of the two carbonyl groups significantly influences the chemical properties of the intervening α-carbon and the adjacent carbonyl groups, leading to a range of characteristic reactions.

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. This constitutional isomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is a critical factor in determining the compound's reactivity and is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. truman.edumasterorganicchemistry.com

The enol form is stabilized by the formation of a conjugated system and, more significantly, by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, which forms a stable six-membered ring. The equilibrium constant (Keq = [enol]/[keto]) is highly dependent on the solvent. missouri.edu In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, while in polar, protic solvents, which can engage in intermolecular hydrogen bonding, the equilibrium tends to shift towards the more polar keto form. researchgate.netemerginginvestigators.org

Table 1: Predicted Keto-Enol Equilibrium Constants for this compound in Various Solvents (based on analogous compounds)

| Solvent | Predicted Keq ([enol]/[keto]) | Predominant Tautomer |

| Cyclohexane | > 1 | Enol |

| Carbon Tetrachloride | ~ 1 | Keto and Enol |

| Methanol | < 1 | Keto |

| Water | << 1 | Keto |

Note: The values in this table are estimations based on the behavior of structurally similar β-dicarbonyl compounds and are intended to be illustrative.

Enolate Chemistry and Alkylation Reactions

The protons on the α-carbon of β-keto esters are significantly more acidic than those of simple ketones or esters due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over two carbonyl oxygen atoms. The formation of this stable enolate is a cornerstone of the reactivity of this compound. libretexts.orgyoutube.com

This nucleophilic enolate readily participates in SN2 reactions with a variety of electrophiles, most notably alkyl halides, in a process known as alkylation. libretexts.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation at the α-position. The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed for this purpose. libretexts.org

The alkylation of the enolate of this compound can be used to introduce a wide range of alkyl groups at the α-position, further functionalizing the molecule and providing access to more complex structures.

Table 2: Representative Alkylation Reactions of this compound

| Alkylating Agent | Product |

| Methyl iodide | Ethyl 2-methyl-3-oxo-2-phenylpentanoate |

| Benzyl (B1604629) bromide | Ethyl 2-benzyl-3-oxo-2-phenylpentanoate |

| Allyl chloride | Ethyl 2-allyl-3-oxo-2-phenylpentanoate |

Carbonyl Group Reductions and Derivatizations

The ketone carbonyl group in this compound is a primary site for nucleophilic attack and can be selectively reduced to a hydroxyl group. The stereochemical outcome of this reduction is of significant interest as it leads to the formation of new stereocenters.

The reduction of the keto group in this compound to yield ethyl 3-hydroxy-2-phenylpentanoate can be achieved using various reducing agents. The challenge in this transformation lies in achieving chemoselectivity (reduction of the ketone in the presence of the ester) and stereoselectivity (control over the formation of new stereocenters).

Common hydride reducing agents like sodium borohydride can achieve the desired chemoselective reduction. For stereocontrol, enzymatic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) have proven to be highly effective for similar β-keto esters. nih.govmdpi.com These biocatalytic methods often proceed with high enantioselectivity, providing access to optically active α-substituted-β-hydroxy esters, which are valuable chiral building blocks in organic synthesis. For instance, the microbial reduction of the related compound ethyl 2-oxo-4-phenylbutanoate has been extensively studied for the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate, an intermediate in the synthesis of antihypertensive drugs. nih.gov

Table 3: Reducing Agents for the Chemo- and Stereoselective Reduction of this compound

| Reducing Agent/System | Expected Major Product Stereochemistry |

| Sodium borohydride (NaBH4) | Racemic mixture of diastereomers |

| Baker's yeast (Saccharomyces cerevisiae) | Enantiomerically enriched (typically S-configuration at the new hydroxyl center) |

| KRED/ADH enzymes | High enantioselectivity (R or S depending on the enzyme) |

Since this compound already possesses a chiral center at the α-carbon, the reduction of the adjacent keto group leads to the formation of a second chiral center at the β-carbon. This results in the formation of a pair of diastereomers: (2R,3S)/(2S,3R)-ethyl 3-hydroxy-2-phenylpentanoate (syn) and (2R,3R)/(2S,3S)-ethyl 3-hydroxy-2-phenylpentanoate (anti).

The ratio of these diastereomers is dependent on the reducing agent and the reaction conditions. Diastereoselective reductions of α-substituted β-keto esters can be achieved using various methods, including chelation-controlled reductions. researchgate.net The use of Lewis acids in combination with hydride reagents can influence the facial selectivity of the hydride attack on the carbonyl group, thereby favoring the formation of one diastereomer over the other. For example, titanium tetrachloride in combination with a borane complex has been shown to favor the formation of syn-diastereomers in the reduction of similar substrates. researchgate.net Conversely, the use of cerium trichloride with sterically hindered reducing agents can lead to a preference for the anti-diastereomer. researchgate.net

Table 4: Influence of Reducing Systems on the Diastereomeric Outcome of the Reduction of α-Substituted β-Keto Esters

| Reducing System | Predominant Diastereomer |

| TiCl4 / Pyridine-Borane Complex | syn |

| CeCl3 / Lithium Triethylborohydride | anti |

Advanced Organic Transformations Involving this compound

Beyond its fundamental reactivity, this compound can serve as a versatile starting material in a variety of more complex organic transformations. The combination of its functional groups allows for its participation in a range of synthetic strategies, leading to the construction of diverse molecular architectures. For instance, the alkylated derivatives of this compound can be valuable intermediates in the synthesis of natural products and other biologically active molecules. nih.gov While specific examples in the total synthesis of complex molecules are not extensively documented, the inherent reactivity of this β-keto ester makes it a plausible precursor for various synthetic endeavors.

Cyclization and Annulation Reactions

The structural framework of this compound, featuring a β-keto ester moiety, is a versatile precursor for various cyclization and annulation reactions. These transformations are pivotal for the synthesis of complex carbocyclic and heterocyclic systems. The reactivity is often dictated by the generation of key intermediates, such as enolates or rhodium carbenes from corresponding diazo analogues.

While direct studies on the diazo derivative of this compound are specific, the extensive research on rhodium-catalyzed transformations of related diazo compounds provides a clear framework for its potential reactivity. researchgate.netrsc.org Diazo compounds are well-established precursors for the in-situ generation of rhodium carbene intermediates, which are highly reactive species capable of undergoing a variety of subsequent reactions. researchgate.netlboro.ac.uk

In a hypothetical intramolecular scenario, a diazo group incorporated into the this compound backbone could react via a rhodium carbene intermediate. This intermediate could then engage in C-H activation/insertion with the phenyl ring or other parts of the molecule to form fused ring systems. researchgate.net The mechanism for such annulations typically involves the formation of a five- or six-membered rhodacycle intermediate, followed by migratory insertion and reductive elimination or protonolysis to yield the final cyclized product. researchgate.net The efficiency and regioselectivity of these annulation reactions are highly dependent on the choice of rhodium catalyst, with dirhodium(II) complexes like rhodium(II) acetate and rhodium(II) trifluoroacetamide being common choices. lboro.ac.uk These catalysts mediate the decomposition of the diazo compound and control the subsequent carbene transfer pathway. lboro.ac.uk

Table 1: Key Steps in Rhodium-Catalyzed Intramolecular Annulation

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Carbene Formation | The diazo compound reacts with the Rh(II) catalyst, releasing nitrogen gas (N₂). | Rhodium carbene |

| 2. C-H Activation | The rhodium carbene intermediate interacts with a C-H bond elsewhere in the molecule (e.g., on the phenyl ring). | Rhodacycle intermediate |

| 3. Migratory Insertion/Cyclization | The carbene carbon inserts into the activated C-H bond, forming a new C-C bond and closing the ring. | Fused ring system coordinated to Rh |

| 4. Catalyst Regeneration | The product is released, and the Rh(II) catalyst is regenerated to participate in another cycle. | Annulated product |

The fate of the rhodium carbene intermediate is governed by a delicate balance of electronic and steric factors, leading to competition between different reaction pathways. researchgate.net Two prominent pathways are 1,2-hydride migration (a type of Wagner-Meerwein rearrangement) and cyclopropanation, which can involve a norcaradiene-type intermediate, especially when an aromatic ring is involved.

In the context of a diazo derivative of this compound, the rhodium carbene could react with the adjacent phenyl group. This can lead to an equilibrium between a bicyclic norcaradiene intermediate and a seven-membered ring (a cycloheptatriene derivative). The stability and subsequent reactions of this intermediate dictate the final product. Alternatively, if there is a hydrogen atom adjacent to the carbene center, a 1,2-hydride shift can occur, leading to the formation of an enol ether or related unsaturated product. researchgate.net

Research has shown that steric effects can significantly influence this chemoselectivity, sometimes overriding inherent electronic preferences. researchgate.net For instance, bulky substituents near the carbene center can favor the migration of other groups over a hydrogen atom. researchgate.net The choice of catalyst can also direct the reaction towards one pathway over another; for example, rhodium(II) catalysts are often used to promote such migrations and cyclopropanations. researchgate.netresearchgate.net

Nucleophilic Additions and Substitution Reactions

The this compound molecule possesses multiple sites susceptible to nucleophilic attack. The primary electrophilic centers are the carbonyl carbons of the ketone and the ester groups.

Reactions at the Ester Group: The ester functionality can undergo nucleophilic substitution. A common example is transesterification, where the ethoxy group is replaced by another alkoxy group. This reaction is typically catalyzed by an acid and involves the attack of an alcohol on the ester carbonyl.

Reactions at the Ketone Group: The ketone carbonyl is susceptible to nucleophilic addition. However, reactions with strong nucleophiles like amines can sometimes lead to decomposition.

Reactions at the α-Carbon: The carbon atom positioned between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various C-C bond-forming reactions, such as alkylations and aldol (B89426) condensations.

Organocatalysis has been employed for reactions involving related β-keto esters. For example, (thio)urea-based organocatalysts, which operate through hydrogen bonding, have been used to facilitate the addition of nucleophiles to compounds with this structural motif.

Oxidative Transformations and Rearrangements

The oxidation of β-keto esters can lead to a variety of products depending on the reagents and conditions used. Research on the closely related compound ethyl 3-oxo-2-phenylbutanoate has shown that it can undergo base-catalyzed autoxidation, yielding acetophenone as a major product. This suggests that under oxidative conditions, this compound could potentially undergo cleavage to form propiophenone (B1677668).

Oxidative rearrangements are also possible. The specific reaction pathway is influenced by the nature of the oxidant and the substrate. For instance, the choice of oxidant in pinacol-type rearrangements of related structures has been shown to affect the chemoselectivity of 1,2-shifts, demonstrating that reaction outcomes can be finely tuned. researchgate.net

Cascade Reactions and Sequential Biotransformations

The functional group array in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Rhodium catalysis, for instance, can initiate such cascades. A rhodium-catalyzed reaction of an appropriate derivative could involve an initial carbene formation, followed by a cyclization and a subsequent rearrangement or addition, all in one pot. nih.gov

From a biocatalytic perspective, the ketone group is a prime target for stereoselective reduction. Enantioselective reduction of the related compound ethyl 3-oxo-5-phenylpentanoate has been successfully achieved using whole-cell biocatalysts. This approach allows for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. This highlights the potential for using enzymes or microorganisms to perform highly selective transformations on the this compound scaffold, leading to enantiomerically enriched products.

Table 2: Summary of Potential Transformations

| Reaction Type | Key Reagents/Catalysts | Potential Product Type |

|---|---|---|

| Intramolecular Annulation | Rh(II) catalysts (from diazo derivative) | Fused carbocyclic/heterocyclic systems |

| Nucleophilic Substitution | Alcohols, Acid catalyst | Different ester derivatives (transesterification) |

| Oxidative Cleavage | Base, O₂ (Autoxidation) | Ketones (e.g., Propiophenone) |

| Biocatalytic Reduction | Whole-cell biocatalysts, Enzymes | Chiral β-hydroxy esters |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of β-keto esters like Ethyl 3-oxo-2-phenylpentanoate can be achieved through various methods, each with its own mechanistic intricacies.

Brønsted acid catalysis plays a significant role in the synthesis and rearrangement of β-oxo-esters. In reactions involving diazo compounds and carbonyls, a Brønsted acid catalyst can facilitate the formation of a broad range of 3-oxo-esters through 1,2-aryl, alkyl, or hydride shifts. researchgate.net For instance, the reaction of ethyl diazoacetate with certain ketones in the presence of a Brønsted acid can lead to the formation of products like this compound. The acid protonates the diazo compound, which is then attacked by the enol or enolate of the ketone. Subsequent rearrangement and elimination of dinitrogen gas yield the final product. The nature of the migrating group (aryl vs. alkyl) is a key aspect of these rearrangements. In related systems, it has been observed that aryl-methyl ketones exclusively yield aryl-migrated products. researchgate.net

Furthermore, β-keto esters can undergo de-esterification and decarboxylation when heated under acidic conditions to yield a ketone. researchgate.net This process is relevant to the transformation of compounds structurally similar to this compound. Chiral Brønsted acids have also been employed in the asymmetric ring-opening of substituted oxetanes, demonstrating their utility in controlling stereochemistry. researchgate.net

Transition metal catalysis offers a versatile platform for the synthesis and functionalization of molecules like this compound. The catalytic cycles in these reactions typically involve several key steps, including oxidative addition, migratory insertion, and reductive elimination.

For example, in rhodium(II)-catalyzed reactions, a metal carbene intermediate is often generated from a diazo compound. This intermediate can then undergo various transformations. In the context of constructing polysubstituted pyrrolidines, a rhodium(II)/palladium(0) dual catalytic system has been described. mdpi.com The rhodium catalyst facilitates the formation of a carbenoid, which then participates in a cascade reaction involving a π-allyl-palladium intermediate generated from the palladium catalyst. mdpi.com While not directly involving this compound, this illustrates the complexity and potential of transition metal catalytic cycles.

In other systems, such as the ruthenium-catalyzed cycloaddition of enynes with alkynes, the proposed mechanism involves oxidative cyclization, insertion of the alkyne, and reductive elimination. researchgate.net Density functional theory (DFT) calculations have been instrumental in elucidating these pathways, identifying the rate-determining and regioselectivity-determining steps. researchgate.net Similarly, nickel(0)- and gold(I)-catalyzed cycloadditions proceed through the formation of transition-metal carbene intermediates, followed by a series of steps including insertion and rearrangement to form the final products. researchgate.net

Biocatalysis provides a powerful and environmentally benign approach for the stereoselective synthesis of chiral molecules. Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are widely used for the reduction of prochiral ketones to chiral alcohols.

The biocatalytic reduction of ethyl 3-oxo-5-phenylpentanoate, a structural isomer of the target compound, has been investigated using whole-cell biocatalysts. uni-graz.atlookchem.com This reaction is a key step in producing the corresponding chiral ethyl 3-hydroxy-5-phenylpentanoate. The mechanism of ADH-catalyzed reductions involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. frontiersin.org The enzyme's active site provides a chiral environment that directs the hydride attack to one face of the carbonyl group, leading to high enantioselectivity. frontiersin.org

The stereochemical outcome of these bioreductions can often be controlled by selecting the appropriate microorganism or enzyme. For instance, different yeast strains or engineered ADHs can provide access to either the (R)- or (S)-enantiomer of the alcohol product. mdpi.comnih.gov The general mechanism for the reduction of a C=C double bond by enoate reductases (EREDs) involves the addition of a hydride from a flavin cofactor (FMNH₂) to the β-carbon, followed by protonation of the resulting enolate. mdpi.com While this applies to α,β-unsaturated compounds, the principle of cofactor-mediated hydride transfer is central to many bioreduction processes.

| Enzyme Type | Reaction Catalyzed | Cofactor | General Mechanistic Feature |

| Alcohol Dehydrogenase (ADH) | Reduction of ketones to alcohols | NAD(P)H | Hydride transfer from cofactor to carbonyl carbon. frontiersin.org |

| Enoate Reductase (ERED) | Reduction of C=C double bonds | FMNH₂ | Michael-type addition of a hydride from the cofactor. mdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones to chiral amines | NAD(P)H | Formation of an imine intermediate followed by hydride transfer. nih.gov |

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the detailed mechanisms of chemical reactions.

DFT calculations are frequently used to map out the potential energy surfaces of reactions, allowing for the determination of the most likely reaction pathways. For transition metal-catalyzed reactions, DFT can help to elucidate complex catalytic cycles. Studies on Ni(0)- and Au(I)-catalyzed cycloadditions have used DFT to show that the formation of a metal carbene intermediate is the initial step, followed by insertion and rearrangement. researchgate.net These calculations can also predict the rate-determining step of a reaction, such as the oxidative cyclization in some ruthenium-catalyzed processes. researchgate.net

In the context of Brønsted acid-catalyzed reactions, DFT can be employed to compare the energies of different possible rearrangement pathways, such as aryl versus alkyl migration, thus predicting the product distribution. dtu.dk

A key strength of computational chemistry is its ability to calculate the structures and energies of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally. By locating the transition state structures along a reaction coordinate, the activation energy for that step can be calculated.

In the study of Ni(0)- and Au(I)-catalyzed cycloadditions, DFT calculations have been used to investigate the structures of metallacyclobutene intermediates and the transition states for their subsequent transformations. researchgate.net These calculations have revealed the importance of steric hindrance and non-covalent interactions, such as C-H···O hydrogen bonds, in controlling the stereoselectivity of the reaction. researchgate.net For rhodium-catalyzed reactions, DFT has been used to explore the relative free energies of various possible intermediates and transition states, helping to distinguish between different mechanistic pathways. dtu.dk

Analysis of Electronic Effects and Steric Hindrance on Chemoselectivity

The chemoselectivity observed in reactions involving this compound is a direct consequence of the interplay between electronic effects and steric hindrance imparted by its functional groups. The molecule possesses multiple reactive sites: the α-carbon, the two carbonyl carbons (of the ketone and the ester), and the phenyl ring. The preferential site of reaction is dictated by the nature of the reagents and the inherent structural properties of the substrate.

Electronic Effects: The phenyl group at the C2 position exerts significant electronic influence. Its aromatic system provides stabilization to the molecule. vulcanchem.com The phenyl ring can act as an electron-withdrawing group via induction and can also donate electron density through resonance, influencing the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons. In reactions involving the enolate form, the phenyl group's ability to conjugate with the enolate system plays a crucial role in stabilizing the intermediate. Furthermore, substituents on the phenyl ring can modulate this effect; electron-donating groups would enhance the nucleophilicity of an enolate intermediate, while electron-withdrawing groups would increase the acidity of the α-proton. Studies on similar β-keto esters have shown that strong negative inductive effects from substituents can decrease electron density on reactive double bonds, thereby reducing reaction rates in certain transformations like biocatalytic reductions. mdpi.com

Steric Hindrance: Steric hindrance, primarily from the bulky phenyl and ethyl groups at the C2 position, is a major determinant of chemoselectivity. This steric congestion can hinder the approach of nucleophiles or enzymes to the adjacent C3-keto group. In reactions such as reductions or additions to the ketone, reagents must navigate this crowded environment. Consequently, reactions at the less hindered ester carbonyl or the enolate are often favored. For instance, in related systems, increased steric hindrance has been shown to significantly reduce the efficiency and yield of certain reactions, such as cyclizations or hydrogenations. diva-portal.org The positional isomer, ethyl 4-oxo-2-phenylpentanoate, also highlights the importance of the phenyl group's location, where its placement at C2 introduces significant steric hindrance near the ester moiety, potentially affecting reactivity in condensation or reduction reactions. vulcanchem.com Research on organocatalytic reactions has demonstrated a clear correlation between the position of a substituent on an aryl ring (ortho-, meta-, or para-) and the reaction yield, with ortho-substituents causing the most significant steric clash and leading to lower yields. acs.org

The balance between these electronic and steric factors is delicate. For example, while the phenyl group electronically activates the α-position for deprotonation, it sterically shields the neighboring ketone, directing the attack of a bulky reagent to another site.

Table 1: Summary of Electronic and Steric Effects on Chemoselectivity

| Feature | Effect | Influence on Reactivity |

|---|---|---|

| Phenyl Group (C2) | Electron-withdrawing (inductive), Conjugation (resonance) | Increases acidity of α-proton; Stabilizes enolate intermediate. vulcanchem.com |

| Ethyl Group (C2) | Electron-donating (inductive), Steric Bulk | Minor electronic influence; Contributes to steric shielding of the C3-ketone. |

| Keto Group (C3) | Electron-withdrawing | Primary site for nucleophilic attack, but subject to steric hindrance. researchgate.net |

| Ester Group (C1) | Electron-withdrawing | Alternative site for nucleophilic attack/hydrolysis; Less sterically hindered than C3-ketone. |

| Combined Steric Hindrance | Shielding of the α-carbon and C3-ketone | Directs attack of large reagents to less hindered sites; can lower reaction rates and yields. acs.org |

Prediction of Conformational Preferences and Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the molecule's preferred shapes and understanding how these conformations influence reaction pathways. materialsciencejournal.org

Keto-Enol Tautomerism: A key feature of this compound is its existence as a mixture of keto and enol tautomers. wisconsin.eduacs.org The keto form contains the C3-carbonyl group, while the enol form possesses a hydroxyl group and a carbon-carbon double bond (C2=C3). Computational models can predict the relative stabilities of these tautomers. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester's carbonyl oxygen, as well as by conjugation with the phenyl ring. vulcanchem.com This tautomerism is critical as the keto and enol forms exhibit different reactivities; the keto form is susceptible to nucleophilic addition at the C3-carbonyl, whereas the enol form behaves as a nucleophile, reacting at the α-carbon.

Conformational Preferences: Conformational analysis involves studying the rotation around single bonds to identify the most stable arrangements (conformers). For this compound, the most significant rotations are around the C2-C3 and C2-C(phenyl) bonds. The primary goal for the molecule is to minimize steric strain, which arises from bulky groups being too close to each other (e.g., gauche interactions or eclipsing interactions). lumenlearning.comlibretexts.org

Computational studies predict that low-energy conformers will arrange the bulky phenyl, ethyl, and ester groups to maximize their separation. It is predicted that the geometry around the keto group will be largely planar to accommodate the sp² hybridized carbon. vulcanchem.com In the most stable staggered conformations, the large phenyl and ethyl groups will likely orient themselves in an anti or gauche relationship to minimize repulsive forces. The flexibility of the ethyl chain allows for multiple rotational isomers, further complicating the conformational landscape.

Reactivity Prediction: The predicted conformational preferences directly inform reactivity.

Accessibility: The lowest energy conformers reveal which reactive sites are most sterically accessible. If the dominant conformation effectively shields the C3-ketone, reactions at that site will be slow or require harsh conditions.

Orbital Alignment: For reactions to occur, molecular orbitals must overlap effectively. Computational models like Frontier Molecular Orbital (FMO) analysis can identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org In the enolate form, the HOMO is typically localized on the α-carbon, predicting its nucleophilic character. For the keto form, the LUMO is centered on the electrophilic C3-carbonyl carbon, predicting its susceptibility to nucleophilic attack.

Transition State Modeling: Advanced computational studies can model the transition states of potential reactions. By comparing the energies of different transition states, chemists can predict which reaction pathway is more favorable, thus explaining the observed chemoselectivity.

Table 2: Predicted Conformational and Reactivity Data

| Parameter | Predicted Feature | Implication for Reactivity |

|---|---|---|

| Tautomerism | Exists as keto-enol mixture; enol form stabilized by intramolecular H-bonding and conjugation. wisconsin.eduacs.org | Provides two distinct reactive species (electrophilic ketone vs. nucleophilic enol). |

| Key Dihedral Angles | Rotation around C2-C3 and C2-C(phenyl) bonds is critical to define conformation. | Determines the spatial arrangement and accessibility of the phenyl, ethyl, and carbonyl groups. |

| Most Stable Conformer | Staggered arrangement minimizing steric repulsion between phenyl, ethyl, and ester groups. lumenlearning.com | The most abundant conformer will dictate the primary reaction pathway under kinetic control. |

| HOMO (Enol/Enolate) | Likely localized on the α-carbon and delocalized into the phenyl ring. materialsciencejournal.org | Predicts nucleophilic attack at the C2 position. |

| LUMO (Keto form) | Likely centered on the C3-carbonyl carbon. materialsciencejournal.org | Predicts electrophilic character and susceptibility to nucleophilic addition at the C3 position. |

Advanced Analytical Methodologies for Ethyl 3 Oxo 2 Phenylpentanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl 3-oxo-2-phenylpentanoate, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the primary structural components of this compound.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound displays characteristic signals corresponding to its different proton environments. The ethyl ester group is identified by a triplet from the methyl protons (CH₃) and a multiplet or quartet from the methylene (B1212753) protons (OCH₂). The phenyl group protons (C₆H₅) typically appear as a multiplet in the aromatic region of the spectrum. Signals for the methylene protons adjacent to the ketone (CH₂CO) and the methine proton at the C2 position (CH) are also observed. The presence of keto-enol tautomerism can lead to the appearance of additional signals, indicating the existence of both the keto and enol forms in solution. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are observed for the carbonyl carbons of the ketone and ester groups, the carbons of the phenyl ring, and the aliphatic carbons of the ethyl and pentanoate chains. For instance, the keto carbonyl carbon (C=O) resonates at a characteristic downfield shift. vulcanchem.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~1.15 (triplet) | ~14.1 |

| Ethyl OCH₂ | ~4.11-4.18 (multiplet) | ~61.5 |

| Phenyl C₆H₅ | ~7.22-7.26 (multiplet) | ~128.3-133.8 |

| Keto CH₂CO | ~3.28 (doublet of doublets) | - |

| Keto C=O | - | ~207.8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. vulcanchem.com

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different parts of the molecule and to differentiate between isomers. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. oxinst.com This helps to piece together the fragments identified in the 1D NMR spectra.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For complex structures or mixtures of isomers, 2D NMR is essential for unambiguous structural assignment. doi.orgpsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgrsc.orgbeilstein-journals.org This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₃H₁₆O₃. vulcanchem.com Electrospray ionization (ESI) is a common soft ionization technique used in HRMS to produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. doi.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing mixtures. mdpi.com However, for β-keto esters like this compound, thermal decomposition can occur in the heated GC injector port. researchgate.netnih.gov This decomposition can lead to the formation of other products, which may complicate the analysis. researchgate.netnih.gov Despite this, GC-MS is a valuable tool for identifying the compound and potential impurities, provided that the potential for thermal degradation is taken into account during method development and data interpretation. researchgate.netnih.gov The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions that are characteristic of the compound's structure.

Chiral Analysis and Stereochemical Assignment

The stereochemistry of this compound is a critical aspect of its molecular characterization, influencing its biological activity and chemical reactivity. Advanced analytical methodologies are employed to determine the enantiomeric excess (ee) and assign the absolute configuration of this chiral compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and quantification of the enantiomers of this compound, thereby allowing for the determination of its enantiomeric excess. The selection of the appropriate CSP is paramount for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed due to their broad applicability and high resolving power.

In a typical analysis, a solution of this compound is injected into the HPLC system. The mobile phase, commonly a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326), carries the sample through the column packed with the CSP. The differential interaction between the enantiomers and the chiral environment of the stationary phase leads to different retention times (t_R). The enantiomer that interacts more strongly with the CSP will have a longer retention time.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For instance, in the enantioselective synthesis of related α-alkylated acids, HPLC with a silica (B1680970) gel column has been used to determine enantiomeric excesses, which ranged from 90-98%. ekb.eg Similarly, for other chiral ketones, enantiomeric excess has been determined by HPLC analysis, with specific examples showing retention times for major and minor isomers. cardiff.ac.uk

Table 1: Illustrative HPLC Data for Chiral Separation

| Parameter | Value |

| Column | Chiral Amylose-C S-5μm |

| Mobile Phase | n-Hexane/i-PrOH = 80/20 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) - Isomer 1 | 10.00 min |

| Retention Time (t_R) - Isomer 2 | 13.52 min |

| Enantiomeric Excess (ee) | 77% (example) |

| Note: This data is illustrative and based on the analysis of a similar compound. cardiff.ac.uk |

Supercritical Fluid Chromatography (SFC) for Stereochemical Purity

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric excess of volatile or semi-volatile chiral compounds like this compound. chromatographyonline.com This method requires the use of a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for GC. chromatographyonline.comresearchgate.net

The separation mechanism in chiral GC involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The enantiomeric excess is determined by integrating the peak areas of the eluted enantiomers. libretexts.org For many chiral compounds, GC has proven to be a highly effective method for determining enantiomeric purity, with some studies indicating it as the most effective enantioselective analysis method for certain classes of compounds. nih.gov

Table 2: Example GC Parameters for Chiral Analysis

| Parameter | Description |

| Column | Capillary column with a Chiraldex GTA chiral stationary phase |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Oven Temperature Program | Ramped to achieve optimal separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These are general parameters; specific conditions would need to be optimized for this compound. |

Optical Rotation Measurements for Chiral Compound Characterization

Optical rotation is a fundamental property of chiral substances and provides a rapid, non-destructive method for their characterization. masterorganicchemistry.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the observed rotation, α, the concentration of the sample, c, and the path length of the polarimeter tube, l. masterorganicchemistry.com Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). masterorganicchemistry.com While optical rotation can confirm the presence of a single enantiomer or an excess of one, it does not directly provide the enantiomeric excess without a known value for the pure enantiomer. However, it is an essential tool for characterizing the final, purified chiral product. For example, the specific rotation of a related compound, (S)-146c, was measured as [α]D20 = –15.4 (c = 0.13, CHCl3). cardiff.ac.uk

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

While chromatographic and polarimetric methods can determine enantiomeric purity and the direction of optical rotation, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. scribd.com This technique requires the formation of a single, high-quality crystal of the compound or a suitable crystalline derivative.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. scribd.com In cases where the parent compound does not readily crystallize, it can be derivatized with a known chiral molecule to form diastereomers that may be more amenable to crystallization. escholarship.org For instance, the absolute configuration of aldol (B89426) adducts has been determined by converting them into crystalline diols, which were then analyzed by X-ray crystallography. escholarship.org

Ethyl 3 Oxo 2 Phenylpentanoate As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The unique structural features of ethyl 3-oxo-2-phenylpentanoate make it a key intermediate in the creation of more complex organic structures. The presence of both a ketone and an ester functional group provides multiple reaction sites for chemists to exploit.

Precursor for Chiral Secondary Alcohols (e.g., Ethyl 3-hydroxy-5-phenylpentanoate)

One of the significant applications of this compound is in the synthesis of chiral secondary alcohols. The reduction of the ketone group at the C-3 position leads to the formation of a hydroxyl group, yielding a secondary alcohol. This transformation is particularly important for producing enantiomerically pure compounds, which are crucial in pharmaceuticals and other biologically active molecules.

A notable example is the synthesis of ethyl 3-hydroxy-5-phenylpentanoate. bohrium.comresearchgate.netresearchgate.net The asymmetric reduction of ethyl 3-oxo-5-phenylpentanoate, a related compound, has been extensively studied using various biocatalysts. bohrium.comresearchgate.netresearchgate.net Screening of different microorganisms has identified stereocomplementary catalysts that can produce both (R)- and (S)-enantiomers of ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excess (up to 99% ee). bohrium.comresearchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. bohrium.com The absolute configuration of the resulting methyl (3R)-hydroxy-5-phenylpentanoate has been confirmed through HPLC analysis on a chiral column. uzh.ch

Table 1: Biocatalytic Reduction of a Prochiral Ketone to a Chiral Secondary Alcohol

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Various Microorganisms | Ethyl 3-oxo-5-phenylpentanoate | (R)- or (S)-Ethyl 3-hydroxy-5-phenylpentanoate | Up to 99% |

This table is based on findings from the enantioselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, which demonstrates the principle of forming chiral secondary alcohols from β-keto esters.

Intermediate in the Formation of Lactones and Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various cyclic compounds, including lactones and other heterocycles. Intramolecular reactions, such as cyclization, can be induced to form these ring structures. For instance, reduction of the keto group followed by intramolecular esterification (lactonization) can lead to the formation of lactones.

Furthermore, this compound can be a starting material for more complex heterocyclic systems. For example, derivatives of β-keto esters are used in the synthesis of benzo[f]quinoline (B1222042) derivatives. researchgate.net The reaction of ethyl acetoacetate, a similar β-keto ester, with other reagents can lead to the formation of dihydro and tetrahydro derivatives of benzoquinolylacetic and benzoquinolinecarboxylic acids. researchgate.net The versatility of such β-keto esters extends to the synthesis of various heterocyclic compounds which are scaffolds for biologically active molecules. mdpi.comresearchgate.netclockss.org

Role in the Synthesis of Substituted Carbonyl Compounds

This compound is a key precursor for a variety of substituted carbonyl compounds. The presence of the ketone and ester groups allows for numerous modifications. For instance, heating under acidic conditions can lead to de-esterification and decarboxylation, yielding a ketone. researchgate.netnih.gov This process is relevant in the synthesis of phenylacetone (B166967) (P2P), a precursor for other compounds. researchgate.netnih.gov

The reactivity of the α-carbon (C-2), situated between the phenyl group and the carbonyl group, allows for various substitution reactions. This position can be functionalized to introduce different alkyl or aryl groups, leading to a wide array of substituted carbonyl compounds.

Strategies for Derivatization and Functionalization

The chemical structure of this compound offers several avenues for derivatization and functionalization, allowing for the synthesis of a diverse range of molecules.

Diversification of the Pentanoate Chain

The pentanoate chain of this compound can be modified in several ways. The ester group can undergo transesterification with different alcohols to produce various esters. google.com This reaction can be catalyzed by lipases, offering a mild and selective method. google.com

The ketone at the C-3 position is a key site for reactions. It can be reduced to a hydroxyl group, as mentioned earlier, or it can be a site for nucleophilic addition reactions. Furthermore, the methylene (B1212753) group at the C-4 position can potentially be functionalized, although this is less common than reactions at the α-carbon.

Modification of the Phenyl Substituent

The phenyl group attached to the C-2 position can also be modified, although this is generally more challenging than modifying the pentanoate chain. Aromatic substitution reactions could potentially be carried out on the phenyl ring to introduce various substituents. However, the conditions required for such reactions must be carefully chosen to avoid unwanted side reactions with the other functional groups in the molecule.

An alternative approach is to start the synthesis with a substituted benzaldehyde (B42025) in the initial aldol (B89426) condensation, which would directly incorporate a modified phenyl group into the final product. vulcanchem.com

Future Directions in Research on Ethyl 3 Oxo 2 Phenylpentanoate

Development of Novel Stereoselective Synthetic Pathways

The presence of a chiral center at the C2 position makes the development of stereoselective synthetic routes a primary objective for future research. While classical methods often produce racemic mixtures, modern asymmetric catalysis offers pathways to enantiomerically pure products, which are crucial for applications in pharmaceuticals and materials science.

A particularly promising future direction is the use of biocatalysis. The enantioselective reduction of prochiral ketones using whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases (ADHs) is a well-established green chemistry approach. frontiersin.orgmdpi.com Research on the analogous compound, ethyl 3-oxo-5-phenylpentanoate, has demonstrated that screening collections of microorganisms can identify stereocomplementary catalysts capable of producing both (R)- and (S)-enantiomers of the corresponding hydroxy ester with excellent enantiomeric excess (up to 99% ee). researchgate.netbohrium.com Future work should apply this strategy to ethyl 3-oxo-2-phenylpentanoate, screening diverse microbial strains and recombinant ADHs to synthesize chiral β-hydroxy esters, which are valuable synthetic building blocks. bohrium.com

| Potential Biocatalyst Type | Target Transformation | Expected Outcome | Rationale / Precedent |

| Whole-Cell Biocatalysts (e.g., Saccharomyces cerevisiae, Pichia, Geotrichum) | Stereoselective reduction of the C3 ketone | Access to (R)- or (S)-ethyl 3-hydroxy-2-phenylpentanoate | Proven success in reducing sterically demanding ketones like ethyl 3-oxo-5-phenylpentanoate. researchgate.netbohrium.comlookchem.com |

| Isolated Alcohol Dehydrogenases (ADHs) | Highly selective reduction of the C3 ketone | High enantiomeric excess (>99%) and predictable stereochemistry | ADHs are powerful redox enzymes for stereoselective synthesis; cofactor recycling systems can be optimized. frontiersin.orgbohrium.com |

| Asymmetric Transfer Hydrogenation with Chiral Catalysts | Enantioselective reduction of the C3 ketone | High yields and enantioselectivity under controlled chemical conditions | Established chemical method for asymmetric ketone reduction. |

Advanced Mechanistic Studies on Catalytic Transformations

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and developing new ones. The Brønsted acid-catalyzed synthesis of this compound from propiophenone (B1677668) and ethyl diazoacetate proceeds via a 1,2-aryl shift. acs.org A comprehensive study has shown that aryl-methyl ketones exclusively yield aryl-migrated products in such reactions. acs.org

Future research should employ advanced computational methods, such as Density Functional Theory (DFT) calculations, to model the transition states and reaction pathways of these catalytic transformations. Such studies could elucidate the subtle electronic and steric factors that govern the regioselectivity of the 1,2-shift, particularly when substrates with competing migratory groups (aryl, alkyl, hydride) are used. acs.orgvulcanchem.com

Furthermore, for the proposed biocatalytic pathways, mechanistic studies are essential. Understanding the catalytic mechanism of ADHs, which involves cofactor binding and a hydride transfer to the carbonyl substrate, can guide efforts in enzyme engineering. frontiersin.org By modifying the active site of an ADH, it may be possible to enhance its activity and selectivity specifically for this compound, a sterically demanding substrate. bohrium.com

Exploration of New Reactivity Modes and Transformations

The functional groups of this compound offer opportunities for a wide range of chemical transformations beyond simple reductions or condensations. Future research should focus on exploring novel reactivity modes to generate greater molecular complexity from this versatile building block.